Metamitron

Description

Properties

IUPAC Name |

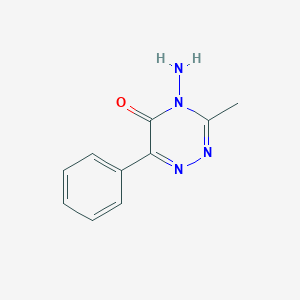

4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-7-12-13-9(10(15)14(7)11)8-5-3-2-4-6-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCNQEUWZYOAEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C(=O)N1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Record name | METAMITRON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1361 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047568 | |

| Record name | Metamitron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-YELLOW CRYSTALS. | |

| Record name | METAMITRON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1361 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.17 (slightly soluble) | |

| Record name | METAMITRON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1361 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

600 kg/m³ | |

| Record name | METAMITRON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1361 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 0.00000086 | |

| Record name | METAMITRON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1361 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

41394-05-2 | |

| Record name | Metamitron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41394-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metamitron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041394052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metamitron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAMITRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H69RGO1QO6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METAMITRON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1361 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

167 °C | |

| Record name | METAMITRON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1361 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Metamitron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metamitron is a selective systemic herbicide belonging to the triazinone chemical class.[1] First introduced in the 1970s, it is primarily used for the pre- and post-emergence control of grass and broad-leaved weeds in sugar beet and fodder beet cultivation.[1][2] Its mode of action involves the inhibition of photosynthesis.[3] This guide provides a detailed overview of the chemical properties, structure, mechanism of action, and analytical protocols related to this compound for a scientific audience.

Chemical Structure and Identification

This compound is a derivative of 1,2,4-triazin-5(4H)-one, substituted with an amino group at position 4, a methyl group at position 3, and a phenyl group at position 6.[3] This structure is fundamental to its herbicidal activity.

Caption: 2D Chemical Structure of this compound.

Key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one |

| CAS Number | 41394-05-2 |

| Chemical Formula | C₁₀H₁₀N₄O |

| SMILES | CC1=NN=C(C(=O)N1N)C2=CC=CC=C2 |

| InChI | InChI=1S/C10H10N4O/c1-7-12-13-9(10(15)14(7)11)8-5-3-2-4-6-8/h2-6H,11H2,1H3 |

| InChIKey | VHCNQEUWZYOAEV-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound dictate its environmental fate, solubility, and biological interactions. These quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 202.21 g/mol | |

| Appearance | Colorless to yellow crystals | |

| Melting Point | 165-170 °C | |

| Boiling Point | 336-340.33 °C (estimate) | |

| Density | 600 kg/m ³ | |

| Vapor Pressure | 8.6 x 10⁻⁷ Pa (at 20 °C) | |

| Water Solubility | 1700 - 1800 mg/L (at 20 °C) | |

| Solubility in Organic Solvents (at 20°C) | Dichloromethane: 33,000 mg/LMethanol: 23,000 mg/LToluene: 2,800 mg/LIsopropanol: 5,700 mg/L | |

| Log P (Octanol-Water Partition Coefficient) | 0.83 | |

| pKa | 2.9 |

Mechanism of Action: Photosystem II Inhibition

This compound's herbicidal activity stems from its role as a Photosystem II (PSII) inhibitor. It disrupts the photosynthetic electron transport chain by binding to the D1 protein of the PSII complex. This binding action blocks the transfer of electrons from quinone A (Qₐ) to quinone B (Qₑ), effectively halting the light-dependent reactions of photosynthesis. The blockage leads to a buildup of highly energetic molecules, causing oxidative stress and subsequent cell death in susceptible plants.

Caption: Inhibition of electron transport in Photosystem II by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the cyclodehydration of 2-acethydrazide hydrazone-2-phenyl-acetyl hydrazine. Several patented methods exist, with variations in solvents, catalysts, and reaction conditions. A general representative protocol is outlined below.

Objective: To synthesize this compound through cyclodehydration.

Materials:

-

2-acethydrazide hydrazone-2-phenyl-acetyl hydrazine (starting material)

-

Ethanol (solvent)

-

Anhydrous sodium acetate or sodium benzoate (water absorbent/catalyst)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, optional to improve reaction time)

-

Reaction flask with reflux condenser and thermometer

-

Heating mantle

-

Filtration apparatus

Methodology:

-

Reaction Setup: In a 500 mL reaction flask equipped with a reflux condenser and thermometer, add 44g (0.2 mol) of 2-acethydrazide hydrazone-2-phenyl-acetyl hydrazine, 200 mL of ethanol, and 14.4g (0.1 mol) of anhydrous sodium benzoate.

-

Catalyst Addition (Optional): Add 2g of tetrabutylammonium bromide as a phase-transfer catalyst.

-

Cyclodehydration: Heat the mixture to reflux (approximately 80 °C) and maintain this temperature for 6-8 hours.

-

Reaction Monitoring: Monitor the reaction progress by sampling and analyzing via High-Performance Liquid Chromatography (HPLC) until the conversion of the starting material exceeds 99%.

-

Crystallization and Isolation: After the reaction is complete, cool the mixture to below 0 °C to induce crystallization of the product.

-

Purification: Filter the resulting solid precipitate. Wash the filter cake with cold water and/or ethanol to remove impurities.

-

Drying: Dry the purified solid product to obtain this compound. The expected yield is typically high, often exceeding 90%.

Determination of this compound in Soil by RP-HPLC

This protocol describes a validated method for the quantitative analysis of this compound residues in soil samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Objective: To extract and quantify this compound from soil samples.

Materials and Equipment:

-

HPLC System: Isocratic pump, UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Reagents: Methanol (HPLC grade), Water (HPLC grade), this compound analytical standard.

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (C18), rotary evaporator, centrifuge, vortex mixer.

Methodology:

-

Sample Extraction:

-

Weigh 10 g of air-dried, sieved soil into a centrifuge tube.

-

Add 20 mL of methanol.

-

Vortex for 2 minutes and sonicate for 15 minutes.

-

Centrifuge at 5000 rpm for 10 minutes.

-

Decant the supernatant into a clean flask. Repeat the extraction process twice more with fresh methanol.

-

Combine the supernatants and concentrate to approximately 2 mL using a rotary evaporator at 40 °C.

-

-

Sample Clean-up (SPE):

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the 2 mL concentrated extract (reconstituted in the mobile phase if necessary) onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar interferences.

-

Elute the this compound from the cartridge with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Mobile Phase: Methanol:Water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 310 nm.

-

Injection Volume: 20 µL.

-

Quantification: Create a calibration curve using this compound analytical standards of known concentrations. Quantify the this compound in the sample by comparing its peak area to the calibration curve. The retention time for this compound is approximately 3.8-4.4 minutes under these conditions.

-

Caption: Workflow for the analysis of this compound in soil by RP-HPLC.

References

Metamitron: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metamitron, a selective herbicide belonging to the triazinone chemical class, has been a significant tool in agriculture since its development. This document provides a comprehensive overview of the discovery and various synthesis pathways of this compound. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development and agrochemicals. The information presented herein is compiled from various scientific and patent literature, with a focus on providing detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

Discovery and Development

This compound was first developed by the German multinational pharmaceutical and biotechnology company Bayer AG in 1975.[1][2] It was introduced as a low-toxicity, low-residue, and highly selective herbicide.[1] The primary application of this compound is for the pre- and post-emergence control of grass and broad-leaved weeds, particularly in sugar beet cultivation.[3]

Mode of Action

This compound's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants.[3] Specifically, it targets Photosystem II (PSII) by blocking the electron transport chain, which disrupts the plant's energy production and ultimately leads to its death.

Chemical Synthesis Pathways

The synthesis of this compound, chemically known as 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, has been approached through several chemical routes. The most common strategies commence with either phenylglyoxylic acid derivatives or benzoyl cyanide. These pathways involve a series of reactions, including condensation, cyclization, and amination, to construct the core triazinone ring structure.

Synthesis from Phenylglyoxylic Acid Derivatives

A prevalent method for this compound synthesis starts from phenylglyoxylic acid or its esters. This pathway typically involves the reaction with a hydrazine derivative to form a key intermediate, which is then cyclized to yield the final product.

A multi-step synthesis starting from the inexpensive phenylglyoxylonitrile has been developed. The key steps in this process are:

-

Hydrolysis of phenylglyoxylonitrile to phenylglyoxylic acid amide.

-

In situ methanolysis of the amide to produce phenylglyoxylic acid methyl ester.

-

Conversion of the ester to its 2-acetylhydrazone by reacting it with acetylhydrazine.

-

Reaction of the 2-acetylhydrazone with hydrazine monohydrate to form phenylglyoxylic acid hydrazide 2-acetylhydrazone.

-

Cyclization of the hydrazide derivative to yield this compound.

It has been noted that during this synthesis, phenylglyoxylic acid methyl ester 2-acetylhydrazone and phenylglyoxylic acid hydrazide 2-acetylhydrazone exist as E- and Z-isomers. Isomerization of the E-isomer of the hydrazide derivative is a necessary step before the final cyclization to this compound can occur.

Another described pathway involves the condensation of phenylglyoxylic acid amide or phenylglyoxylic acid-N-acetylamide with acetylhydrazide-hydrazone hydrochloride in the presence of p-toluenesulphonic acid as a catalyst. The subsequent addition of anhydrous calcium carbonate as a base facilitates the cyclization to this compound, achieving a reported yield of 89%.

A one-pot synthesis method starting from ethyl benzoylformate has been detailed, providing a high yield and purity of this compound.

-

Step 1: Formation of the Hydrazone

-

In a 1000mL reaction flask equipped with a thermometer and reflux condenser, add 178.18g (1.0 mol) of ethyl benzoylformate.

-

Control the temperature at 25°C and dropwise add 194.5g of a 40 wt% ethanolic solution of acethydrazine (1.05 mol) over approximately 1 hour.

-

Add 11.7g (0.04 mol) of EDTA and maintain the reaction at 25°C for 3 hours.

-

Add another 14.6g (0.05 mol) of EDTA. A solid should precipitate after about 20 minutes of stirring.

-

Continue to incubate the mixture at 25°C for 5 hours.

-

-

Step 2: Reaction with Hydrazine Hydrate

-

Dilute the reaction solution with 147g of ethanol and adjust the pH to 7 with sodium carbonate, stirring for 30 minutes.

-

Cool the solution to 15°C and add 63.8g of 80 wt% hydrazine hydrate (1.02 mol) dropwise over about 1 hour.

-

Maintain the temperature at 15°C and continue the reaction for 7 hours.

-

-

Step 3: Cyclization and Product Isolation

-

To the reaction mixture, add 49.2g (0.6 mol) of anhydrous sodium acetate and 1.61g (0.005 mol) of tetrabutylammonium bromide.

-

Heat the mixture to reflux (95 ± 3°C) for 8 hours.

-

Slowly cool the reaction liquid to 0°C to precipitate the solid product.

-

Stir for 30 minutes and then collect the light yellow solid wet product by suction filtration.

-

Wash the solid with ice water, followed by suction filtration.

-

Dry the product at 60°C to obtain pale yellow crystals of this compound.

-

This one-pot method has been reported to yield 186.0g of this compound with an HPLC purity of 99.2%, corresponding to a yield of 92.0%.

Synthesis from Benzoyl Cyanide

An alternative and industrially significant route to this compound utilizes benzoyl cyanide (phenylglyoxylonitrile) as the starting material. This pathway also involves a multi-step process to construct the triazinone ring.

The general steps for this synthesis are:

-

Hydrolysis and Esterification: Benzoyl cyanide is first hydrolyzed under acidic conditions (H₂SO₄) and then converted to an ester through alcoholysis.

-

Formation of Acetyl Hydrazine: Hydrazine hydrate reacts with methyl acetate to generate acetyl hydrazine.

-

Condensation: The methyl benzoylformate (from step 1) reacts with acetyl hydrazine (from step 2) in the presence of H₂SO₄ to form a hydrazine ester intermediate.

-

Hydrazinolysis: The hydrazine ester suspension is then reacted with hydrazine hydrate to produce benzoyl hydrazine, with methanol and water as by-products.

-

Cyclodehydration: Finally, the benzoyl hydrazine undergoes distillation, reflux, dehydration, and cyclization in a butanol solvent with a catalyst to yield this compound.

A specific protocol for the final cyclodehydration step is described in the patent literature.

-

Method 1: Reflux Conditions

-

In a reaction vessel, combine 18.2g (0.082 mol) of 2-acethydrazide hydrazone-2-phenyl-acetyl hydrazine, 100mL of n-butanol, and 7g (0.085 mol) of anhydrous sodium acetate.

-

Heat the mixture to reflux for 16 hours.

-

After the reaction, remove 95mL of n-butanol by distillation under reduced pressure.

-

Add 50mL of water to the residue and heat to 60°C with stirring for 30 minutes.

-

Cool the mixture to room temperature and collect the solid product by filtration.

-

Wash the solid with 50mL of water and dry to obtain 14.8g (0.072 mol) of this compound with a purity of 98% (yield: 87.0%).

-

-

Method 2: High-Pressure Conditions

-

In a 1L autoclave, add 44g (0.2 mol) of 2-acethydrazide hydrazone-2-phenyl-acetyl hydrazine, 200mL of methanol, and 2g of anhydrous sodium acetate (0.024 mol).

-

Seal the autoclave and increase the pressure to 0.5-0.6 MPa, which will raise the internal temperature to about 120°C.

-

Carry out the cyclodehydration reaction for 15 hours.

-

This high-pressure method is reported to offer higher yields and lower production costs by reducing the amount of water-retaining agent needed.

Quantitative Data

The following tables summarize the quantitative data found in the cited literature for the synthesis of this compound.

Table 1: Reaction Conditions and Yields for this compound Synthesis

| Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Phenylglyoxylic acid amide/N-acetylamide | Acetylhydrazide-hydrazone HCl, p-TSA, CaCO₃ | - | - | - | 89 | - | |

| Ethyl benzoylformate | Acethydrazine, Hydrazine hydrate, NaOAc, TBAB | Ethanol | 25, 15, 95±3 | 1, 7, 8 | 92.0 | 99.2 (HPLC) | |

| 2-acethydrazide hydrazone-2-phenyl-acetyl hydrazine | Anhydrous sodium acetate | n-Butanol | Reflux | 16 | 87.0 | 98 | |

| 2-acethydrazide hydrazone-2-phenyl-acetyl hydrazine | Anhydrous sodium acetate | Methanol | ~120 (0.5-0.6 MPa) | 15 | - | - | |

| 2-acethydrazide hydrazone-2-phenyl-acetyl hydrazine | Anhydrous sodium benzoate, TBAB | Ethanol | ~80 (Reflux) | 6 | 95 | 98 (HPLC) |

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the primary synthesis pathways of this compound.

Synthesis from Phenylglyoxylonitrile

Caption: Synthesis of this compound from Phenylglyoxylonitrile.

Synthesis from Benzoyl Cyanide

Caption: Synthesis of this compound starting from Benzoyl Cyanide.

Conclusion

This technical guide has provided an in-depth overview of the discovery and synthesis of the herbicide this compound. The detailed synthesis pathways, experimental protocols, and quantitative data presented offer valuable insights for researchers and professionals in the agrochemical and pharmaceutical industries. The visualized synthesis routes provide a clear and concise understanding of the chemical transformations involved in producing this important molecule. Further research and development in this area could focus on optimizing existing synthesis routes to improve efficiency, reduce costs, and minimize environmental impact.

References

Metamitron in Plants: A Technical Deep Dive into Uptake, Translocation, and Cellular Impact

For Researchers, Scientists, and Drug Development Professionals

Metamitron, a selective herbicide belonging to the triazinone chemical class, is a critical tool in modern agriculture, primarily for weed control in sugar beet cultivation. Its efficacy is intrinsically linked to its uptake, translocation, and metabolic fate within the plant. This technical guide provides an in-depth exploration of these core processes, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.

This compound Uptake and Translocation: The Journey into and Through the Plant

This compound is a systemic herbicide, meaning it is absorbed and moved throughout the plant. It is primarily taken up by the roots from the soil solution and subsequently translocated upwards to the shoots via the xylem.[1][2] Foliar absorption is also possible, contributing to its post-emergence activity.[3]

Quantitative Analysis of Uptake and Translocation

While extensive comparative data across a wide range of species remains a subject of ongoing research, studies provide valuable insights into the dynamics of this compound movement.

Table 1: Foliar Uptake of this compound in Apple Trees

| Time After Treatment | This compound Content in Leaves (mg/g DW) |

| 2 Days | 2.0 |

| 5 Days | Significantly reduced from 2 days |

| 10 Days | Further reduced from 5 days |

Data adapted from a study on 'Gala Brookfield', 'Golden Delicious', and 'Golden Reinders' apple trees. The study noted that low light conditions could increase this compound absorption by 36-53%.[4]

Research on common lambsquarters (Chenopodium album), a key weed in sugar beet fields, has shown that there are only minor differences in the absorption and translocation of this compound between susceptible and resistant populations.[5] This suggests that resistance mechanisms in this species are less dependent on differential uptake and more on other factors, such as metabolism at the target site.

Mode of Action and Metabolic Fate

This compound's primary mode of action is the inhibition of photosynthesis. It specifically targets Photosystem II (PSII), where it blocks the electron transport chain, leading to a cascade of downstream effects.

Photosystem II Inhibition

This compound disrupts the normal flow of electrons in PSII, which is a critical step in the light-dependent reactions of photosynthesis. This inhibition leads to a halt in the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation. The immediate consequence is a cessation of growth and, ultimately, plant death in susceptible species.

Metabolism in Plants

Once absorbed, this compound is not static. Plants possess enzymatic machinery to metabolize xenobiotics, including herbicides. The primary metabolic pathways for this compound involve two key transformations:

-

Deamination: The removal of an amino group to form deamino-metamitron.

-

N-Glucosidation: The attachment of a glucose molecule to form this compound-N-glucoside.

These metabolic processes are crucial for detoxification and can be a basis for selectivity, where tolerant crops like sugar beet can metabolize the herbicide more rapidly than susceptible weeds. Studies have indicated the involvement of cytochrome P450 monooxygenases in the metabolism of this compound.

Cellular Signaling and Stress Responses

The inhibition of photosynthesis by this compound triggers a series of downstream signaling events and stress responses within the plant cell.

Oxidative Stress and Reactive Oxygen Species (ROS)

The blockage of the electron transport chain in PSII leads to an over-reduction of the photosynthetic apparatus. This energy overload can be transferred to molecular oxygen, resulting in the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. ROS are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress.

Phytohormone Signaling

Recent studies suggest that this compound can influence phytohormone signaling pathways. In apple trees, treatment with this compound has been shown to increase the levels of abscisic acid (ABA) in young fruits. ABA is a key stress hormone in plants, involved in regulating various processes, including stomatal closure, seed dormancy, and responses to environmental stressors. The increase in ABA may be a downstream response to the physiological stress induced by this compound.

Visualizing the Pathways

To better understand the complex interactions, the following diagrams, generated using the DOT language, illustrate the key processes.

Experimental Protocols

The study of this compound uptake and translocation in plants often involves the use of radiolabeled compounds to trace their movement and fate. Below are generalized protocols for such experiments.

Protocol for Root Uptake and Translocation Study

Objective: To quantify the uptake of this compound from a hydroponic solution and its translocation to the shoots.

Materials:

-

Radiolabeled this compound (e.g., 14C-metamitron)

-

Hydroponic growth medium

-

Plant species of interest (e.g., sugar beet, Chenopodium album)

-

Liquid scintillation counter

-

Biological oxidizer

-

Growth chamber with controlled environment

Procedure:

-

Plant Culture: Germinate and grow plants hydroponically in a complete nutrient solution until they reach the desired growth stage (e.g., 2-4 true leaves).

-

Radiolabeling: Prepare a treatment solution by adding a known concentration of 14C-metamitron to the hydroponic medium.

-

Exposure: Transfer the plants to the radiolabeled solution. At specified time intervals (e.g., 6, 12, 24, 48, 72 hours), harvest a subset of plants.

-

Sample Preparation:

-

Carefully separate the roots and shoots.

-

Rinse the roots thoroughly with non-radiolabeled nutrient solution to remove any surface-adhered herbicide.

-

Dry the plant parts to a constant weight.

-

-

Quantification:

-

Combust the dried plant samples in a biological oxidizer to convert the 14C to 14CO2.

-

Trap the 14CO2 in a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate the amount of this compound in the roots and shoots at each time point. Express the data as a percentage of the total applied radioactivity or as concentration per unit of dry weight. The translocation factor can be calculated as the ratio of the concentration of the herbicide in the shoot to the concentration in the root.

Protocol for Foliar Uptake and Translocation Study

Objective: To determine the rate of this compound absorption through the leaves and its subsequent movement within the plant.

Materials:

-

Radiolabeled this compound (e.g., 14C-metamitron)

-

Microsyringe

-

Surfactant (if required for application)

-

Washing solution (e.g., ethanol:water mixture)

-

Liquid scintillation counter

-

Biological oxidizer or phosphor imager

-

Growth chamber

Procedure:

-

Plant Culture: Grow plants in pots containing soil or a suitable growth medium to the desired stage.

-

Radiolabeling: Apply a precise microdroplet of 14C-metamitron solution to a specific area of a mature leaf using a microsyringe.

-

Incubation: Return the plants to the growth chamber for various time periods.

-

Sample Processing:

-

At each harvest time, carefully excise the treated leaf.

-

Wash the surface of the treated leaf with a washing solution to remove unabsorbed herbicide. Measure the radioactivity in the wash solution to quantify the unabsorbed amount.

-

Separate the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

-

Quantification:

-

Analyze the radioactivity in each plant part using liquid scintillation counting after combustion or visualize the distribution of radioactivity using a phosphor imager.

-

-

Data Analysis: Calculate the percentage of applied this compound that was absorbed and translocated to different plant parts over time.

Conclusion

Understanding the intricate processes of this compound uptake, translocation, and metabolism is paramount for optimizing its use in weed management and for developing new herbicidal technologies. This guide provides a foundational overview of these mechanisms, supported by available data and established experimental protocols. Further research, particularly in generating comparative quantitative data across a broader range of plant species and elucidating the detailed molecular signaling cascades, will continue to enhance our knowledge and application of this important herbicide.

References

- 1. Metal-Induced Oxidative Stress and Plant Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial Stress Induces Plant Resistance Through Chromatin Changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Changes in plant gene expression during stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption, translocation and metabolism of this compound in Chenopodium album - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Pathway of Metamitron in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metamitron, a selective triazinone herbicide, is widely utilized in agriculture, primarily for weed control in sugar beet cultivation.[1] Its efficacy lies in its ability to disrupt the photosynthetic process in susceptible plant species. This technical guide provides an in-depth exploration of the biochemical pathway of this compound in plants, detailing its mode of action, uptake, translocation, and metabolism. The document synthesizes quantitative data from various studies, presents detailed experimental protocols for key analytical methods, and includes visualizations of the core pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in plant science and drug development.

Mode of Action: Inhibition of Photosystem II

This compound's primary mode of action is the inhibition of photosynthesis by targeting Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[2][3][4] Specifically, this compound disrupts the photosynthetic electron transport chain by binding to the D1 protein of the PSII complex. This binding action blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively halting the linear electron flow.

The inhibition of electron transport leads to a cascade of events within the chloroplast:

-

Reduced ATP and NADPH Production: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis. Consequently, the production of NADPH, the final electron acceptor in the light-dependent reactions, is also halted.

-

Induction of Chlorophyll Fluorescence: With the electron transport chain blocked, the absorbed light energy cannot be utilized for photochemistry and is dissipated as chlorophyll fluorescence. This phenomenon is a key indicator of PSII inhibition and can be quantified to assess the herbicide's effect.

-

Generation of Reactive Oxygen Species (ROS): The disruption of electron flow can lead to the formation of ROS, causing oxidative stress and subsequent damage to cellular components.

-

Inhibition of Carbon Fixation: The lack of ATP and NADPH, which are crucial for the Calvin cycle, leads to a cessation of carbon dioxide fixation and carbohydrate synthesis. This energy deficit ultimately results in the starvation and death of the susceptible plant.

Uptake and Translocation

This compound can be absorbed by plants through both their roots and foliage. Following absorption, it is translocated throughout the plant, primarily via the xylem in an acropetal direction (upwards from the roots to the shoots and leaves). The efficiency of uptake and translocation can vary between plant species and is influenced by environmental factors.

Metabolism and Detoxification

The selectivity of this compound, particularly its safety for sugar beets, is largely attributed to the differential metabolism rates between tolerant and susceptible species. Tolerant plants, like sugar beet, can rapidly metabolize this compound into non-toxic compounds, thus preventing the inhibition of PSII. In contrast, susceptible weeds metabolize the herbicide at a much slower rate, allowing the active compound to accumulate and exert its phytotoxic effects.

The primary metabolic pathways for this compound detoxification in plants involve two key reactions:

-

Deamination: The removal of the amino group from the this compound molecule to form deamino-metamitron .

-

N-Glucosylation: The conjugation of a glucose molecule to the this compound structure, forming This compound-N-glucoside .

These metabolic products are significantly less phytotoxic than the parent this compound molecule. The detoxification process is often catalyzed by cytochrome P450 monooxygenases.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the impact of this compound on key physiological and biochemical parameters in plants.

Table 1: Effects of this compound on Photosynthetic Parameters

| Plant Species | This compound Concentration | Parameter | Effect | Reference |

| 'SunCrisp' Apple | Not specified | ΦPSII | 20% reduction 1 day after application; 15% reduction 3 days after application. | |

| 'SunCrisp' Apple (with non-ionic surfactant) | Not specified | ΦPSII | 60% reduction 1 day after application; 47% reduction 3 days after application; 28% reduction 5 days after application. | |

| Peach | > 200 mg·L⁻¹ | Leaf Chlorophyll Content | Significant reduction. | |

| 'Contender' Peach | 200 or 300 mg·L⁻¹ | Leaf Chlorophyll Content | Significantly lower compared to control. | |

| Apple | 300 mg·L⁻¹ | Fruit Set | Reduced. | |

| Peach | 300 mg·L⁻¹ | Fruit Set | No effect. | |

| 'Golden Delicious' Reinders® & 'Fuji' KIKU®8 Apple | Concentration-dependent | Fruit Set | Reduced. | |

| 'Golden Delicious' Reinders® & 'Fuji' KIKU®8 Apple | Not specified | Net Photosynthesis | Strongly inhibited. | |

| 'Golden Reinders' Apple (25/7.5 °C) | 247.5 ppm | Net Photosynthesis (Pn) | Reached minimum values representing 42% and 36% of control at D4 and D7 respectively. | |

| 'Golden Reinders' Apple (25/7.5 °C) | 247.5 ppm | Total RuBisCO activity | Declines between ~30% and 60% from D4 to D14. |

Table 2: this compound Residues in Soil and Sugar Beet Plants

| Application Rate (kg a.i. ha⁻¹) | Time After Application (Days) | Residue in Soil (mg kg⁻¹) | Residue in Plant (mg kg⁻¹) | Reference |

| 3.5 | 0 | 1.25 | 2.85 | |

| 3.5 | 15 | 0.42 | 0.15 | |

| 3.5 | 30 | 0.18 | Not Detected | |

| 7.0 | 0 | 2.48 | 5.62 | |

| 7.0 | 15 | 0.85 | 0.32 | |

| 7.0 | 30 | 0.35 | Not Detected | |

| 7.0 | 90 | Detected | Not Detected |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biochemical pathway of this compound in plants.

Measurement of Chlorophyll a Fluorescence

Objective: To assess the impact of this compound on the efficiency of Photosystem II.

Materials:

-

Handy-PEA fluorometer (Hansatech Instruments Ltd., UK) or similar modulated fluorometer.

-

Leaf clips.

-

This compound solutions of desired concentrations.

-

Control solution (without herbicide).

-

Test plants.

Procedure:

-

Plant Treatment: Apply this compound solutions and a control solution to the test plants according to the experimental design.

-

Dark Adaptation: Before each measurement, dark-adapt the leaves for a minimum of 30 minutes using leaf clips. This ensures that all reaction centers of PSII are open.

-

Measurement:

-

Attach the fluorometer's sensor to the dark-adapted leaf surface.

-

Record the initial fluorescence (F₀) by applying a weak modulated measuring light.

-

Apply a saturating pulse of high-intensity light (e.g., >3000 µmol m⁻² s⁻¹) for a short duration (e.g., 1 second) to measure the maximum fluorescence (Fm).

-

-

Data Analysis: Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - F₀) / Fm . A decrease in the Fv/Fm ratio indicates stress on PSII. Other parameters such as the effective quantum yield of PSII (ΦPSII) can also be determined under actinic light.

Determination of Net Photosynthesis (Gas Exchange)

Objective: To quantify the effect of this compound on the rate of carbon dioxide assimilation.

Materials:

-

Portable photosynthesis system (e.g., LI-6400, LI-COR Biosciences).

-

This compound-treated and control plants.

Procedure:

-

System Calibration: Calibrate the photosynthesis system according to the manufacturer's instructions.

-

Environmental Control: Set the conditions within the leaf cuvette to mimic the ambient environment of the plant or to a standardized condition (e.g., light intensity, CO₂ concentration, temperature, and humidity).

-

Measurement:

-

Enclose a fully expanded leaf from a treated or control plant within the cuvette.

-

Allow the leaf to acclimate to the cuvette conditions until a steady-state gas exchange rate is achieved.

-

Record the net CO₂ assimilation rate (Pn), stomatal conductance (gs), and transpiration rate (E).

-

-

Data Analysis: Compare the Pn values of this compound-treated plants with those of the control plants to determine the extent of photosynthetic inhibition.

Herbicide Uptake and Translocation using ¹⁴C-Metamitron

Objective: To trace the absorption and movement of this compound within the plant.

Materials:

-

¹⁴C-labeled this compound.

-

Microsyringe.

-

Test plants.

-

Liquid scintillation counter.

-

Biological oxidizer.

-

Phosphor imager or X-ray film for autoradiography.

Procedure:

-

Treatment Application:

-

Apply a known amount of ¹⁴C-Metamitron solution in small droplets to a specific leaf (e.g., the fourth fully expanded leaf) of the test plant using a microsyringe.

-

-

Harvesting: At predetermined time intervals after application, harvest the plants.

-

Quantification of Uptake:

-

Carefully wash the treated leaf with a suitable solvent (e.g., ethanol:water mixture) to remove any unabsorbed herbicide.

-

Measure the radioactivity in the wash solution using a liquid scintillation counter.

-

Calculate the amount of absorbed this compound by subtracting the unabsorbed amount from the total amount applied.

-

-

Quantification of Translocation:

-

Section the plant into different parts (e.g., treated leaf, other leaves, stem, roots).

-

Dry and combust each plant part in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂.

-

Trap the ¹⁴CO₂ in a scintillation cocktail and measure the radioactivity.

-

Determine the percentage of absorbed ¹⁴C-Metamitron that has translocated to different plant parts.

-

-

Visualization of Translocation (Autoradiography):

-

Press the whole plant against a phosphor imager screen or X-ray film for a specific duration.

-

Develop the image to visualize the distribution of the radiolabeled herbicide within the plant.

-

Analysis of this compound and its Metabolites by HPLC

Objective: To identify and quantify this compound and its primary metabolites in plant tissues.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometer).

-

Analytical standards of this compound, deamino-metamitron, and this compound-N-glucoside.

-

Plant tissue samples from treated and control plants.

-

Extraction solvents (e.g., methanol, acetonitrile).

-

Solid-phase extraction (SPE) cartridges for sample cleanup.

Procedure:

-

Sample Extraction:

-

Homogenize the plant tissue samples.

-

Extract this compound and its metabolites using an appropriate solvent.

-

Centrifuge and collect the supernatant.

-

-

Sample Cleanup:

-

Pass the extract through an SPE cartridge to remove interfering compounds.

-

Elute the analytes of interest.

-

-

HPLC Analysis:

-

Inject the cleaned-up sample into the HPLC system.

-

Separate the compounds using a suitable column and mobile phase gradient.

-

Detect and quantify this compound and its metabolites by comparing their retention times and peak areas to those of the analytical standards.

-

Visualizations

Biochemical Pathway of this compound

References

Metamitron degradation products in soil and water

An In-depth Technical Guide to the Degradation Products of Metamitron in Soil and Water

Introduction

This compound is a selective systemic herbicide belonging to the triazinone class, primarily used for weed control in sugar beet cultivation.[1][2] Its mode of action involves the inhibition of photosystem II, thereby disrupting electron transport in target weeds.[1] The environmental fate of this compound, particularly its degradation in soil and water, is a critical area of research to assess its potential for contamination and long-term ecological impact. This guide provides a comprehensive overview of the degradation products of this compound, the pathways of transformation, and the experimental methodologies used for their analysis.

Degradation of this compound in Soil

The degradation of this compound in soil is a complex process influenced by a combination of microbial and abiotic factors. The persistence of this compound in soil can vary, with reported half-lives (DT50) in aerobic soil ranging from 3.4 to 39 days, classifying it as slightly to moderately persistent.[3] However, under anaerobic conditions, its persistence increases significantly, with half-lives ranging from 27 to 299 days.[3]

Degradation Pathways in Soil

Microbial degradation is the primary pathway for the elimination of this compound from soil. Studies have identified two main microbial degradation routes in soil: the "desamino pathway" and the "Rhodococcus pathway". The desamino pathway is considered relevant for the growth metabolism of microorganisms, while the Rhodococcus pathway appears to be more prominent during later phases of biodegradation, possibly related to starvation conditions.

Major Degradation Products in Soil

The principal degradation product of this compound in soil is desamino-metamitron . This metabolite is formed through the removal of the amino group from the parent compound. Desamino-metamitron is also mobile in soil. Other major degradates that have been identified include 3-methyl-6-phenyl-1,2,4,5-tetrazine (M1), (2-acetylhydrazineylidene)-2-phenylacetic acid (M2), and 4-Amino-6-(3-hydroxyphenyl)-3-methyl-1,2,4-triazin-5(4H)-one (M3).

Factors Influencing Degradation in Soil

Several environmental factors significantly influence the rate of this compound degradation in soil:

-

Temperature: Higher temperatures generally lead to faster degradation rates.

-

Oxygen Availability: Aerobic conditions favor more rapid degradation compared to anaerobic conditions. Oxygen inhibition has been shown to decrease the transformation rate of this compound.

-

Soil Organic Matter and Sorption: this compound can be sorbed to soil organic carbon, which can reduce its bioavailability for microbial degradation and increase its persistence. The organic carbon-water partitioning coefficient (Koc) for this compound is approximately 53 mL/g, while for desamino-metamitron, it is around 78 mL/g, indicating both are mobile.

-

Soil Moisture: Soil moisture content affects microbial activity and, consequently, the rate of degradation.

-

pH: The pH of the soil can influence both microbial activity and the chemical stability of this compound.

-

Microbial Community: The presence of specific microbial populations capable of degrading this compound is crucial. Gram-negative bacteria, Gram-positive bacteria, and actinobacteria have been identified as key players in the degradation process in soil.

Quantitative Data on this compound Degradation in Soil

| Parameter | Condition | Value | Reference |

| Aerobic Soil Metabolism DT50 | 20°C | 3.4 - 39 days | |

| Anaerobic Soil Metabolism DT50 | 20°C | 27 - 299 days | |

| Soil Photolysis Half-life | - | 40 days | |

| Field Dissipation Half-life | - | 2.0 - 16 days | |

| Desamino-metamitron DT50 | Field Conditions | 14.3 - 24.3 days | |

| Organic Carbon Partition Coefficient (Koc) - this compound | - | 53 mL/g | |

| Organic Carbon Partition Coefficient (Koc) - Desamino-metamitron | - | 78 mL/g |

Degradation of this compound in Water

In aquatic environments, this compound degradation is influenced by photolysis, hydrolysis, and microbial activity. The persistence of this compound in water is generally lower than in soil, especially under conditions that favor abiotic degradation.

Degradation Pathways in Water

-

Photolysis: this compound is highly susceptible to degradation by sunlight in water. The aqueous photolysis half-life is very short, reported to be as low as 0.037 days. Photodegradation in water can lead to the formation of desamino-metamitron.

-

Hydrolysis: this compound is subject to hydrolysis, with the rate being highly dependent on pH. It is relatively stable under acidic and neutral conditions but degrades more rapidly under alkaline conditions.

-

Microbial Degradation: In water-sediment systems, microbial activity plays a key role in the degradation of this compound. Mineralization of this compound is significantly higher in water-sediment systems compared to water alone, highlighting the importance of sediment microorganisms. In these systems, degradation can proceed initially via 4-(dimethylimino)-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, potentially related to microbial growth, and later via desamino-metamitron, which may be associated with starvation conditions.

Major Degradation Products in Water

Similar to soil, desamino-metamitron is a major degradation product of this compound in water. Other degradates identified in drinking water risk assessments include M1, M2, and M3.

Quantitative Data on this compound Degradation in Water

| Parameter | Condition | Value | Reference |

| Aqueous Photolysis Half-life | pH 7, 25°C | 0.037 days | |

| Hydrolysis Half-life | pH 4, 20°C | 224 days | |

| Hydrolysis Half-life | pH 7, 20°C | 158 days | |

| Hydrolysis Half-life | pH 9, 20°C | 5.7 days | |

| Aerobic Aquatic Metabolism DT50 | 20°C | 9 - 49 days | |

| Anaerobic Aquatic Metabolism DT50 | Mainly alkaline | 3.7 - 6.1 days |

Experimental Methodologies

The analysis of this compound and its degradation products in soil and water typically involves sophisticated analytical techniques.

Sample Preparation and Extraction

-

Soil: Extraction from soil is commonly performed using organic solvents such as methanol. A clean-up step, for instance, using a C18 solid-phase extraction (SPE) column, is often necessary to remove interfering matrix components.

-

Water: For water samples, a common method is liquid chromatography-tandem mass spectrometry (LC/MS/MS) with a limit of quantification (LOQ) around 0.05 µg/L for both this compound and desamino-metamitron.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a widely used technique for the determination of this compound. Reversed-phase (RP)-HPLC methods have been developed and validated for its analysis in soil.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This is a highly sensitive and selective method for the quantification of this compound and its degradation products at trace levels in environmental matrices. It is the preferred method for analyzing these compounds in water.

-

QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been applied for the analysis of this compound and its metabolites in various matrices, including plant and livestock commodities, coupled with LC/MS/MS.

Visualizations

Degradation Pathways

Caption: Simplified microbial degradation pathways of this compound in soil.

Caption: Major degradation pathways of this compound in water.

Experimental Workflow

References

An In-depth Technical Guide on the Environmental Fate of Metamitron and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metamitron is a selective systemic herbicide belonging to the triazinone chemical class, primarily used for weed control in sugar beet cultivation.[1][2][3] It functions by inhibiting photosystem II, a critical process in plant photosynthesis.[3][4] Given its widespread agricultural use, a thorough understanding of the environmental fate of this compound and its principal metabolites is crucial for assessing its ecological impact and ensuring environmental safety. This guide provides a comprehensive overview of the degradation, sorption, and mobility of this compound in various environmental compartments, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Physicochemical Properties

The environmental behavior of a pesticide is significantly influenced by its intrinsic physicochemical properties. Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 202.22 g/mol | |

| Water Solubility | 1680 mg/L (at 20°C, pH 7) | |

| Vapor Pressure | 3.01 x 10⁻⁷ Pa (at 20°C) | |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 0.96 | |

| Mean K_d_ (Soil/Water Partition Coefficient) | 0.99 mL/g | |

| Mean K_oc_ (Organic Carbon-Normalized Sorption Coefficient) | 53 mL/g |

Environmental Degradation Pathways

This compound undergoes degradation in the environment through a combination of abiotic and biotic processes. The primary degradation product consistently identified across various environmental matrices is desamino-metamitron.

Abiotic Degradation

3.1.1 Hydrolysis this compound is relatively stable to hydrolysis under acidic and neutral conditions. However, its degradation is significantly accelerated under alkaline conditions. The hydrolysis half-life is pH-dependent, decreasing as the pH increases.

3.1.2 Photodegradation Photodegradation is a significant dissipation pathway for this compound, particularly in aqueous environments. In water, this compound degrades rapidly under photolytic conditions, with a half-life of less than an hour. Soil photolysis occurs more slowly, with a reported half-life of 40 days. The major photodegradation product in both water and soil is desamino-metamitron.

Biotic Degradation

Microbial degradation is a key process in the dissipation of this compound from soil and aquatic systems. Several bacterial species have been identified that can degrade this compound, with some, like Rhodococcus sp., capable of utilizing it as a sole source of carbon.

3.2.1 Aerobic and Anaerobic Degradation this compound degrades under both aerobic and anaerobic conditions in soil and aquatic environments. Degradation is generally faster under aerobic conditions.

-

Aerobic Soil Metabolism: The half-life (DT50) of this compound in aerobic soil ranges from 3.4 to 39 days.

-

Anaerobic Soil Metabolism: Under anaerobic conditions in soil, the DT50 ranges from 27 to 299 days.

-

Aerobic Aquatic Metabolism: In aerobic aquatic systems, the DT50 ranges from 9 to 49 days.

-

Anaerobic Aquatic Metabolism: In anaerobic aquatic environments, the DT50 is shorter, ranging from 3.7 to 6.1 days.

3.2.2 Microbial Degradation Pathways Two primary microbial degradation pathways for this compound in soil have been identified: the "desamino pathway" and the "Rhodococcus pathway". The "desamino pathway" is also observed in water-sediment systems.

Sorption and Mobility

The mobility of this compound in soil is governed by its sorption to soil particles. Sorption is influenced by soil properties, particularly organic matter content, clay content, and the nature of exchangeable cations.

-

Sorption Coefficients: this compound has a mean organic carbon-normalized sorption coefficient (Koc) of 53 mL/g, while its major metabolite, desamino-metamitron, has a mean Koc of 78 mL/g.

-

Mobility Classification: Based on these Koc values, both this compound and desamino-metamitron are classified as mobile in soil. Studies have shown this compound to be moderately mobile in 74% and mobile in 26% of the soils studied. Increased organic matter and clay content lead to higher sorption and reduced mobility.

Metabolism in Plants

This compound is absorbed by both the roots and leaves of plants. Inside the plant, it undergoes metabolic transformation. The primary metabolites identified in plants are deamino-metamitron and this compound-N-glucoside.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the environmental fate of this compound.

Table 1: Environmental Degradation Half-lives (DT₅₀) of this compound

| Medium/Condition | DT₅₀ (days) | Reference |

| Hydrolysis (20°C) | ||

| pH 4 | 224 | |

| pH 7 | 158 | |

| pH 9 | 5.7 | |

| Photodegradation | ||

| Aqueous Photolysis | 0.037 | |

| Soil Photolysis | 40 | |

| Soil Metabolism | ||

| Aerobic | 3.4 - 39 | |

| Anaerobic | 27 - 299 | |

| Aquatic Metabolism | ||

| Aerobic | 9 - 49 | |

| Anaerobic | 3.7 - 6.1 | |

| Field Dissipation | 2 - 16 |

Table 2: Sorption Coefficients of this compound and Desamino-metamitron

| Compound | Mean K_d_ (mL/g) | Mean K_oc_ (mL/g) | Mobility Classification | Reference |

| This compound | 0.99 | 53 | Mobile | |

| Desamino-metamitron | Not specified | 78 | Mobile |

Experimental Protocols

Analytical Methodology for Environmental Samples

The quantitative determination of this compound and its metabolite desamino-metamitron in environmental matrices like water and soil is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation (Water): Water samples can often be analyzed directly after filtration. For trace analysis, solid-phase extraction (SPE) may be used for sample concentration and cleanup.

-

Sample Preparation (Soil): Soil samples are typically extracted with an organic solvent such as methanol. The extract is then filtered and may require a cleanup step using SPE (e.g., C18 cartridges) to remove interfering matrix components.

-

LC-MS/MS Conditions:

-

Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used.

-

Column: A C18 column (e.g., Phenomenex Synergi Fusion-RP) is often employed.

-

Mobile Phase: A gradient of water and acetonitrile, often with additives like acetic acid, is used for separation.

-

-

Mass Spectrometry:

-

Ionization: Positive electrospray ionization (ESI) is a common ionization technique.

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

-

-

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the samples to those of calibration standards. The Limit of Quantification (LOQ) is typically in the low µg/L range for water and µg/kg range for soil.

Soil Sorption Experiment (Batch Equilibrium Method)

This protocol is used to determine the soil-water partition coefficients (Kd and Koc).

-

Soil Preparation: Air-dry and sieve the soil to be tested. Characterize the soil for properties such as pH, organic carbon content, and texture.

-

Solution Preparation: Prepare a stock solution of this compound in a 0.01 M CaCl₂ solution. Create a series of dilutions from the stock solution.

-

Equilibration: Add a known mass of soil to a series of centrifuge tubes. Add a known volume of each this compound solution to the tubes.

-

Shaking: Shake the tubes at a constant temperature for a predetermined time (e.g., 24 hours) to reach equilibrium.

-

Separation: Centrifuge the tubes to separate the soil from the aqueous phase.

-

Analysis: Analyze the supernatant for the concentration of this compound using an appropriate analytical method (e.g., LC-MS/MS).

-

Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The Kd value is calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium. The Koc value is then calculated by normalizing the Kd value to the organic carbon content of the soil.

References

Metamitron: A Technical Guide to its Application as a Chemical Thinner in Fruit Trees

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metamitron, a triazinone herbicide, has emerged as a significant tool for crop load management in modern fruit production. Its efficacy as a chemical thinner in pome and stone fruits is well-documented, offering a reliable alternative to traditional thinning agents and manual labor. This technical guide provides an in-depth analysis of this compound's mechanism of action, detailed experimental protocols for its evaluation, and a comprehensive summary of its effects on various fruit tree species. The information is intended to support researchers and scientists in the fields of horticulture, plant physiology, and agrochemical development.

Introduction

Crop load management is a critical practice in fruit cultivation to ensure optimal fruit size, quality, and consistent annual yields.[1][2] Chemical thinning is the most prevalent method for achieving this due to its cost-effectiveness and efficiency.[3] this compound, originally developed as a selective herbicide for sugar beet production, has been successfully repurposed as a post-bloom chemical thinner for fruit trees.[4] Its unique mode of action, which involves the temporary inhibition of photosynthesis, provides a distinct advantage over hormonal thinning agents.[5] This guide synthesizes the current scientific understanding of this compound's application in fruit thinning.

Mechanism of Action: A Photosynthesis Inhibitor

This compound's primary mode of action is the inhibition of Photosystem II (PSII) in the chloroplasts of plant cells. It functions by blocking the electron transfer between the primary (QA) and secondary (QB) quinone acceptors within the PSII reaction center. This disruption of the photosynthetic electron transport chain leads to a temporary reduction in the production of carbohydrates (photosynthates).

This induced carbohydrate deficit creates a period of metabolic stress for the tree. During the critical post-bloom period, developing fruitlets are in intense competition with vegetative growth for these essential energy resources. The temporary shortage of carbohydrates preferentially affects the smaller, weaker fruitlets, leading to their abscission, while the larger, dominant "king" fruit are more likely to be retained. This process of selective fruit drop is the basis for this compound's thinning effect. The inhibition of photosynthesis is transient, with trees typically recovering their full photosynthetic capacity within a few weeks of application.

The thinning effect of this compound is also linked to hormonal changes within the plant. The reduced carbohydrate supply can lead to an increase in abscisic acid (ABA) content and a decrease in the ratio of auxins (IAA), gibberellins (GA3), and zeatin (Z) to ABA, further promoting fruitlet drop.

Below is a diagram illustrating the signaling pathway of this compound's action.

Experimental Protocols

The following sections detail generalized experimental protocols for evaluating the efficacy of this compound as a chemical thinner, based on methodologies reported in the scientific literature.

Plant Material and Experimental Design

-

Tree Selection: Utilize healthy, uniform, and mature fruit trees of the desired cultivar and rootstock combination. Trees should have a consistent and adequate bloom density.

-

Experimental Unit: The experimental unit is typically a single tree or a plot of multiple adjacent trees.

-

Replication: Treatments should be replicated multiple times (e.g., 5-10 replicates) to ensure statistical validity.

-

Design: Employ a randomized complete block design to account for orchard variability.

-

Control Groups: Include an untreated control and a standard industry thinner (e.g., 6-benzyladenine, NAA, carbaryl) for comparison. A hand-thinned control can also be included to represent the ideal thinning outcome.

Treatment Application

-

This compound Formulation: Utilize a commercial formulation of this compound (e.g., Brevis®, Goltix®) and specify the concentration of the active ingredient.

-

Application Rates: Test a range of concentrations, typically between 150 and 500 mg·L⁻¹ (ppm). Rates can also be expressed per hectare (e.g., 1.1 to 1.65 kg ha⁻¹).

-

Application Timing: Apply treatments at specific fruitlet diameter stages, commonly ranging from petal fall (5-7 mm) to 20 mm. Multiple applications can also be tested.

-

Spray Volume: Apply sprays to the point of drip, ensuring thorough coverage of the canopy. Use a calibrated airblast sprayer or a handgun sprayer for smaller-scale trials. Water volume should be calculated based on tree row volume.

-

Adjuvants: The inclusion of a non-ionic surfactant may be evaluated for its effect on efficacy.

-

Environmental Conditions: Record weather conditions (temperature, solar radiation, humidity) before, during, and after application, as these can significantly influence thinning efficacy.

Data Collection and Analysis

-

Fruit Set: Determine the initial number of flower clusters on selected limbs before treatment. After the natural "June drop," count the number of remaining fruit on the same limbs to calculate the final fruit set (fruit per 100 flower clusters).

-

Crop Load: Measure the trunk cross-sectional area (TCSA) and count the total number of fruit per tree at harvest. Crop load is expressed as the number of fruit per cm² of TCSA.

-

Yield: Record the total weight of harvested fruit per tree ( kg/tree ).

-

Fruit Quality: At harvest, assess a random sample of fruit (e.g., 25-50 fruit per tree) for:

-

Fruit Weight (g): Individually weigh each fruit.

-

Fruit Diameter (mm): Measure the equatorial diameter of each fruit.

-

Soluble Solids Content (°Brix): Measure using a refractometer.

-

Firmness ( kg/cm ² or N): Measure using a penetrometer.

-

Starch Index: Assess using the iodine-starch test.

-

Russeting: Visually score the percentage of the fruit surface affected by russeting.

-

-

Return Bloom: In the spring following the experiment, assess the bloom density on each tree to determine the effect of the thinning treatments on biennial bearing.

-

Photosynthetic Measurements: To directly assess the physiological impact, measure chlorophyll fluorescence parameters (e.g., Fv/Fm, ΦPSII) and net photosynthetic rate (Pn) using a portable photosynthesis system at various time points after application.

-

Statistical Analysis: Analyze the collected data using analysis of variance (ANOVA) and appropriate mean separation tests (e.g., Tukey's HSD) to determine significant differences between treatments.

Below is a diagram illustrating a typical experimental workflow for evaluating this compound.

References

- 1. EFFICACY OF this compound IN APPLE THINNING IN SERBIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IMPACT OF this compound AS A THINNING COMPOUND ON APPLE PLANTS | International Society for Horticultural Science [ishs.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound: a new thinning agent for WA apples and pears | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

Metamitron's Modulation of Photoprotective Mechanisms in Apples: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metamitron, a triazinone herbicide, is increasingly utilized as a chemical thinning agent in apple cultivation. Its primary mode of action involves the inhibition of the photosynthetic electron transport chain at Photosystem II (PSII). However, emerging research reveals a more complex interaction with the apple tree's photoprotective mechanisms. This technical guide synthesizes the current understanding of how this compound modulates these protective pathways, providing an in-depth analysis of the underlying physiological and biochemical responses. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the involved signaling pathways to offer a comprehensive resource for researchers in plant science and agrochemical development.

Core Mechanism of Action and Impact on Photosynthesis

This compound acts as a PSII inhibitor, binding to the D1 protein and blocking the electron transfer between the primary quinone acceptor (QA) and the secondary quinone acceptor (QB).[1][2] This disruption of the electron transport chain leads to a reduction in the net photosynthetic rate (Pn), which in turn is thought to induce a carbohydrate shortage, leading to fruitlet abscission.[3][4][5] The inhibition of photosynthesis is temporary, with recovery typically observed within 3-4 weeks of application.

Modulation of Photoprotective Mechanisms

Beyond its primary inhibitory effect, this compound significantly modulates the photoprotective mechanisms that apple trees employ to safely dissipate excess light energy. The key affected pathways are Non-Photochemical Quenching (NPQ), state transitions, and the PSII repair cycle.

Attenuation of Non-Photochemical Quenching (NPQ)

This compound treatment has been shown to attenuate the NPQ process in apple leaves, thereby reducing their capacity for photoprotection. This is reflected in a significant decrease in the non-photochemical quenching coefficient (NPQ). The reduction in NPQ suggests that the treated leaves are less able to dissipate excess energy as heat, potentially leading to photo-oxidative stress.

Interference with State Transitions and PSII Repair Cycle

Studies on 'Golden Delicious' and 'Top Red' apple cultivars have demonstrated that this compound interferes with both state transitions and the PSII repair cycle. State transitions are a mechanism that balances the excitation energy between PSII and PSI. This compound appears to attenuate the kinetics of this process. Furthermore, the PSII repair cycle, a crucial process for repairing photodamaged PSII reaction centers, is also substantially decreased at higher this compound concentrations. It is hypothesized that this compound may inadvertently interact with kinases, such as STN kinases, which are involved in regulating both state transitions and the PSII repair cycle.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key photosynthetic and photoprotective parameters in apple leaves, as reported in the literature.

Table 1: Effect of this compound on Photosynthetic Parameters in 'Fuji' Apples

| This compound Concentration | Chlorophyll Content | Net Photosynthetic Rate (Pn) | Fv/Fm | ΦPSII | qP | NPQ |

| 200 mg·L⁻¹ | Reduced, recovered after 15 days | Reduced, recovered after 11 days | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| 300 mg·L⁻¹ | Reduced, recovered after 15 days | Reduced, recovered after 11 days | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| 400 mg·L⁻¹ | Reduced, recovered after 15 days | Reduced, recovered after 11 days | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Data extracted from a study on dwarfing interstock 'Fuji' apples. The inhibitory effects on chlorophyll fluorescence parameters (Fv/Fm, ΦPSII, qP, and NPQ) lasted for 15 days.

Table 2: Effect of this compound (Brevis®) on Photoprotective Quenching in 'Golden Delicious' Apples

| Brevis® Concentration | qE (Energy-dependent quenching) | qT (State transition quenching) | qI (Photoinhibition quenching) |

| Control | High | High | Low |

| 0.6% | No significant reduction | Attenuated | Attenuated |

Data is qualitative based on the findings of Tadmor et al. (2021). The study notes attenuated performance of both state transitions and photoinhibition-dependent quenching.

Experimental Protocols

This section details the methodologies used in key studies to investigate the effects of this compound on apple photoprotection.

Plant Material and this compound Application

-

'Fuji' Apple Study: Dwarfing interstock 'Fuji' apples were used. This compound was applied by spraying 200, 300, and 400 mg·L⁻¹ solutions during the young fruit period. A water-treated group served as the control.

-

'Golden Delicious' and 'Top Red' Study: Experiments were conducted on 'Golden Delicious' and 'Top Red' apple cultivars. The commercial this compound product Brevis® was administered to investigate its effects on photosynthetic light reactions.

Photosynthesis and Chlorophyll Fluorescence Measurements

-

Chlorophyll Content and Net Photosynthetic Rate: These parameters were measured to assess the overall impact on photosynthesis. The inhibitory effect on chlorophyll content was observed to disappear after 15 days, while the net photosynthetic rate recovered after 11 days in the 'Fuji' apple study.

-